N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives It features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide typically involves the sulfonylation of an indole derivative followed by acetamidation. One common method includes the reaction of 1H-indole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated indole is then reacted with acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[4-(1H-Indole-1-sulfonyl)phenyl]ethylamine.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases by binding to their active sites. This binding can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-Benzimidazole-1-sulfonyl)phenyl]acetamide: Similar structure but with a benzimidazole ring instead of an indole ring.
N-[4-(1H-Indole-1-sulfonyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is unique due to its specific indole-sulfonyl-acetamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
184538-44-1 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-indol-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-11H,1H3,(H,17,19) |
InChI Key |
COBQVVKSHLTJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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